2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione
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Overview
Description
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an indane-1,3-dione core, a thienyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indane-1,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable palladium catalyst.
Aza-Substitution: The aza group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Nitrophenyl Group: This step involves the nitration of an aromatic ring, followed by its coupling to the aza-substituted intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and indane-1,3-dione moieties.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines or thiols).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thienyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties, given the presence of pharmacophoric groups like the nitrophenyl and thienyl moieties.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for dyes and pigments due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism by which 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in electron transfer reactions, while the thienyl group might enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-furyl)vinyl)indane-1,3-dione: Similar structure but with a furan ring instead of a thienyl ring.
2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-phenyl)vinyl)indane-1,3-dione: Contains a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds with different aromatic groups. This uniqueness can be leveraged in designing molecules with specific electronic or biological properties.
Properties
IUPAC Name |
2-[(E)-N-(4-nitroanilino)-C-thiophen-2-ylcarbonimidoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-19-14-4-1-2-5-15(14)20(25)17(19)18(16-6-3-11-28-16)22-21-12-7-9-13(10-8-12)23(26)27/h1-11,17,21H/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQIAQZDNXBGNO-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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